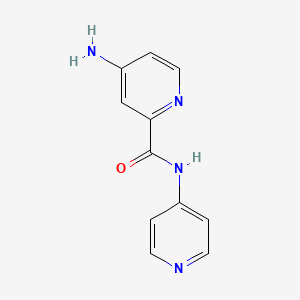![molecular formula C15H19NO4 B7554901 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been studied extensively for its potential applications in scientific research.
Mechanism of Action
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. It has been shown to increase calcium influx and stimulate the release of neurotransmitters such as dopamine and glutamate. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid also modulates the activity of ion channels and transporters, which may contribute to its overall effects.
Biochemical and Physiological Effects:
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurological diseases such as Parkinson's disease and Alzheimer's disease. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has also been shown to modulate the activity of ion channels and transporters, which may have implications for drug development.
Advantages and Limitations for Lab Experiments
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate various cellular processes. However, 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has limitations as well, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid research, including further studies on its mechanism of action and potential therapeutic applications. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid may have potential applications in the treatment of neurological diseases such as Parkinson's disease and Alzheimer's disease, as well as in drug development for ion channel and transporter modulation. Further studies are needed to fully understand the potential of 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid in these areas.
In conclusion, 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid is a synthetic compound that has potential applications in various scientific fields, including neuroscience and pharmacology. Its high affinity for the sigma-1 receptor and ability to modulate various cellular processes make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid can be synthesized through a multistep process involving the reaction of piperidine with furan-2-carboxylic acid, followed by the addition of acryloyl chloride and propanoic acid. The final product is obtained through purification and crystallization.
Scientific Research Applications
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has been studied for its potential applications in various scientific fields, including neuroscience and pharmacology. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neurotransmitter release. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has also been shown to modulate the activity of ion channels and transporters, which may have implications for drug development.
properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(8-7-13-5-3-11-20-13)16-10-2-1-4-12(16)6-9-15(18)19/h3,5,7-8,11-12H,1-2,4,6,9-10H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLTXKXQVEETA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)
![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)
![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)